Pantothenic Acid

Dietary Supplements Pharmaceutical Formulation Nutritional Analysis

Pantothenic acid (vitamin B5, CAS 79-83-4) is a water-soluble vitamin of the B complex family, functioning as an obligatory precursor to coenzyme A (CoA) and acyl carrier protein (ACP). The D-enantiomer is the biologically active form essential for carbohydrate, lipid, and protein metabolism across all living systems.

Molecular Formula C9H17NO5
Molecular Weight 219.23 g/mol
CAS No. 79-83-4
Cat. No. B1210588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePantothenic Acid
CAS79-83-4
SynonymsB 5, Vitamin
B5, Vitamin
Calcium Pantothenate
Dexol
Pantothenate, Calcium
Pantothenate, Zinc
Pantothenic Acid
Vitamin B 5
Vitamin B5
Zinc Pantothenate
Molecular FormulaC9H17NO5
Molecular Weight219.23 g/mol
Structural Identifiers
SMILESCC(C)(CO)C(C(=O)NCCC(=O)O)O
InChIInChI=1S/C9H17NO5/c1-9(2,5-11)7(14)8(15)10-4-3-6(12)13/h7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13)/t7-/m0/s1
InChIKeyGHOKWGTUZJEAQD-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble
Very soluble in water, benzene, ethyl ether
Freely soluble in water, ethyl acetate, dioxane, glacial acetic acid;  Moderately soluble in ether, amyl alcohol. Practically insoluble in benzene, chloroform.
1000.0 mg/mL

Pantothenic Acid (CAS 79-83-4) Technical Grade Comparison for Scientific Procurement


Pantothenic acid (vitamin B5, CAS 79-83-4) is a water-soluble vitamin of the B complex family, functioning as an obligatory precursor to coenzyme A (CoA) and acyl carrier protein (ACP) . The D-enantiomer is the biologically active form essential for carbohydrate, lipid, and protein metabolism across all living systems [1]. As a free acid, pantothenic acid is a colorless to light yellow viscous oily liquid with pronounced hygroscopicity [2]. It is commercially available in pharmaceutical (>97%) and USP grades, with a molecular weight of 219.23 g/mol and melting point of 178-179°C .

Why Pantothenic Acid Cannot Be Interchanged with Its Salts or Alcohol Analog in Research and Formulation


Free pantothenic acid exhibits fundamentally different physicochemical behavior from its commercial derivatives—calcium pantothenate (CAS 137-08-6), sodium pantothenate (CAS 867-81-2), and panthenol (CAS 81-13-0)—in ways that directly impact experimental reproducibility and formulation stability. As a free acid, pantothenic acid is highly hygroscopic and unstable to heat, acid, and alkali, whereas calcium pantothenate is a stable crystalline powder with a pH of 6.8–7.2 in 5% aqueous solution [1]. Panthenol, the alcohol analog, demonstrates markedly superior stability in acidic pH ranges (pH 3–5) compared to pantothenate [2]. These differences are not cosmetic; they determine which compound is appropriate for acidic topical formulations versus neutral aqueous media, for cell culture supplementation versus long-term storage, and for metabolic studies requiring the unmodified free acid. Substituting one form for another without accounting for these distinctions introduces uncontrolled variables in stability, bioavailability, and assay outcomes.

Pantothenic Acid (CAS 79-83-4) Quantitative Differentiation Evidence Against Comparators


Free Pantothenic Acid vs. Calcium Pantothenate: Mass Equivalency and Formulation Stability

When formulating with calcium pantothenate as a comparator, the mass equivalency must be accounted for: 10 mg of calcium pantothenate provides approximately 9.2 mg of pure D-pantothenic acid [1]. This 8% mass difference is critical for accurate dosing in research and supplement formulation. Furthermore, calcium pantothenate is specifically selected over free pantothenic acid for commercial applications due to its superior chemical stability and extended shelf life, whereas free pantothenic acid is relatively unstable and can be destroyed by heat, acid, and alkaline conditions [1].

Dietary Supplements Pharmaceutical Formulation Nutritional Analysis

Free Pantothenic Acid vs. Panthenol: Comparative Stability in Acidic Solutions

In vitro experiments directly comparing pantothenic acid and panthenol demonstrate that panthenol is considerably more stable than pantothenate in acid solutions at pH 3 to 5 [1]. Pantothenic acid exhibits maximum stability at pH 6.0 and becomes increasingly unstable at more acidic pH values [1][2]. This pH-dependent stability profile explains why D-panthenol is nearly always preferred over D-pantothenate in liquid multivitamin and B-complex preparations where pH values below 5 are commonly employed [3].

Cosmetic Formulation Topical Pharmaceuticals Stability Studies

Pantothenic Acid pH-Dependent Degradation Kinetics: Quantified Rate Differences Across pH 2–12

The chemical degradation rate of pantothenic acid has been calculated at different pH values varying between 2 and 12 [1]. In acidic or alkaline pH domains, within one hour, up to 40% of the initial amount of acid can be degraded, suggesting that the rate of degradation of pantothenic acid in these systems is considerably higher than those reported in the literature [1][2]. In the pH range 6–4, the decomposition rate increases with increasing acidity, while neutral solutions provide optimal stability [3]. This quantitative instability profile defines the operational pH window for experimental and formulation work involving free pantothenic acid.

Stability Studies Food Processing Pharmaceutical Quality Control

Free Pantothenic Acid vs. Sodium Pantothenate: Comparative Chemical Stability

According to the Cosmetic Ingredient Safety assessment by the Expert Panel, calcium pantothenate is more chemically stable than free pantothenic acid and sodium pantothenate, which are chemically unstable [1]. This stability ranking—calcium pantothenate > sodium pantothenate ≈ free pantothenic acid—directly informs procurement decisions for formulations requiring extended shelf life or exposure to formulation stresses. The free acid and sodium salt share comparable instability profiles, limiting their use in long-term stable formulations compared to the calcium salt.

Cosmetic Safety Supplement Formulation Stability Studies

Pantothenic Acid Dietary Bioavailability: Quantified Absorption Range of 40–61%

Limited data indicate that the body absorbs 40%–61% (or approximately half, on average) of pantothenic acid from foods, with a reported bioavailability of dietary pantothenic acid of about 51% [1][2]. This quantitative absorption range establishes a baseline for comparing the bioavailability of alternative forms such as panthenol and pantethine. Urinary excretion studies in human subjects demonstrate that pantothenyl alcohol (panthenol) produces decidedly greater urinary excretion of pantothenic acid compared to equivalent doses of calcium pantothenate, indicating superior physiological availability under certain dosing conditions [3].

Nutritional Biochemistry Bioavailability Studies Dietary Supplement Formulation

Pantothenic Acid as Industrial Fermentation Substrate: Achievable Titers in Engineered E. coli

D-pantothenic acid can be produced via microbial fermentation using engineered Escherichia coli strains. Recent fermentation process optimization has achieved a D-PA titer of 72.90 g/L using a two-stage glucose feeding strategy combined with sodium pyruvate addition in a 5-L fermenter [1]. Earlier optimization studies achieved titers of 31.6 g/L (4.66-fold increase over batch culture) and 68.3 g/L with integrated strain engineering [2][3]. These titers establish quantitative benchmarks for industrial production feasibility and define the current state-of-the-art for microbial synthesis of this compound.

Industrial Biotechnology Fermentation Process Development Vitamin B5 Production

Pantothenic Acid (CAS 79-83-4) Evidence-Based Application Scenarios for Scientific and Industrial Use


Metabolic Studies Requiring Unmodified Free Acid Form

Free pantothenic acid (CAS 79-83-4) is the appropriate selection for fundamental metabolic research where the unmodified molecule is required as the native substrate. Unlike its salts or alcohol analogs, the free acid form directly participates in CoA biosynthesis without prior hydrolysis or oxidation steps [1]. This is particularly relevant for in vitro enzyme assays, cellular uptake studies using native transport mechanisms, and investigations of pantothenate kinase kinetics where the free acid is the natural substrate .

Neutral pH Aqueous Formulations with Immediate Use Protocols

Pantothenic acid is suitable for neutral pH aqueous solutions (pH 6.0–7.0) where it exhibits optimal stability [1]. However, the 40% degradation observed within one hour at extreme pH values mandates that any experimental protocol using free pantothenic acid must include strict pH control and immediate use of prepared solutions . This scenario applies to short-term cell culture supplementation (e.g., 40 μg/mL in fibroblast culture media), acute metabolic tracer studies, and freshly prepared analytical standards [2].

Coenzyme A Precursor for Polyketide Production in Engineered Actinomycetes

In industrial biotechnology, pantothenic acid supplementation (as the free acid or its salts) serves as a non-genetic switch to enhance CoA biosynthesis and thereby increase polyketide production in engineered Actinomycetes [1]. By overexpressing pantothenate kinase (panK) and supplementing the culture medium with pantothenic acid, secondary metabolite yields are increased compared to unsupplemented controls . This application leverages the fundamental role of pantothenic acid as a CoA precursor to drive metabolic flux toward high-value polyketide products [2].

Large-Scale Fermentation Production of D-Pantothenic Acid

D-pantothenic acid is produced at industrial scale via microbial fermentation using engineered E. coli strains. Current optimized processes achieve titers exceeding 70 g/L using fed-batch strategies with glucose control and sodium pyruvate supplementation [1]. This production scenario is relevant for procurement of bulk D-pantothenic acid destined for further conversion to calcium pantothenate or panthenol for the feed, food, and pharmaceutical industries. The quantitative titers achieved (72.90 g/L) establish a performance benchmark against which fermentation-derived product quality and cost can be evaluated .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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